Regioselective 2-Formylation of 3-Methylthiophene
The synthesis of 4-formyl-3-methylthiophene-2-carboxylic acid relies on the optimized regioselective formylation of 3-methylthiophene. Studies examining regioselective electrophilic formylation of 3-substituted thiophenes demonstrate that formylation at the 2-position is favored under specific conditions. The 2-formylation:5-formylation ratio varies dramatically depending on the formylating agent employed. The use of N-formylpyrrolidine yields a 2:5 ratio of 11:1 (favoring 2-formylation), whereas MeOCHCl2/TiCl4 produces a 46:1 ratio, albeit with lower overall yield [1]. This regioselectivity advantage enables the targeted synthesis of 2-carboxylic acid derivatives with a methyl group at the 3-position and formyl at the 4-position—a substitution pattern that cannot be reliably accessed using generic formylation protocols designed for unsubstituted thiophenes.
| Evidence Dimension | 2-Formylation:5-Formylation Regioisomeric Ratio |
|---|---|
| Target Compound Data | 11:1 (2:5 ratio favoring 2-formylation) |
| Comparator Or Baseline | Comparator: MeOCHCl2/TiCl4 method = 46:1 ratio (2:5, lower yield) |
| Quantified Difference | N-formylpyrrolidine provides 11:1 2-selectivity; MeOCHCl2/TiCl4 provides 46:1 but with lower yield. |
| Conditions | Electrophilic formylation of 3-methylthiophene; formylating agent: N-formylpyrrolidine vs. MeOCHCl2/TiCl4 |
Why This Matters
For procurement decisions, this data identifies the synthetic route that provides optimal regioselectivity, which directly influences the cost-efficiency and purity of the final 4-formyl-3-methylthiophene-2-carboxylic acid product.
- [1] Scopus/KISTI. Regioselective electrophilic formylation—3-substituted thiophenes as a case study. Tetrahedron Letters, pp. 2749-2752. https://scopus.kisti.re.kr (accessed 2026-04-16). View Source
